(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
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Overview
Description
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid moiety, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophen-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a thiophen-2-ylmethyl halide reacts with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The thiophen-2-ylmethyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are typical reagents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(phenylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride: Similar structure but with a phenyl group instead of a thiophene ring.
(2S,4S)-4-(pyridylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride: Contains a pyridyl group instead of a thiophene ring.
Uniqueness
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZNWRJSUYQPW-JXLXBRSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376067 |
Source
|
Record name | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049753-34-5 |
Source
|
Record name | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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